molecular formula C15H11Cl2N3S B5816851 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine

Cat. No. B5816851
M. Wt: 336.2 g/mol
InChI Key: ZHTAVZRVAOFPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. The inhibition of GSK-3 has been implicated in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII works by binding to the ATP-binding site of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, thereby inhibiting its activity. N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine plays a crucial role in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. By inhibiting N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII can modulate these signaling pathways, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
The inhibition of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine by N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to have various biochemical and physiological effects. In cancer research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to reduce neuroinflammation and improve cognitive function. In diabetes research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII in lab experiments is its high specificity and potency for N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine. This allows for precise modulation of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine activity, which is crucial for studying its role in various cellular processes. However, one of the limitations of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII is its potential off-target effects, which can lead to unintended effects on other signaling pathways.

Future Directions

There are several future directions for research on N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII. One area of research is the development of more potent and selective N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitors for use in clinical settings. Another area of research is the investigation of the role of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine in various diseases, including cancer, neurodegenerative diseases, and diabetes. Additionally, the combination of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII with other drugs or therapies may provide synergistic effects for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII involves the reaction of 2,4-dichlorophenyl isothiocyanate with 6-methyl-2-pyridinamine in the presence of a base to form the thiazole ring. The resulting product is then purified by column chromatography to obtain the final compound with high purity and yield.

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been extensively studied in various scientific research applications, including cancer, neurodegenerative diseases, and diabetes. In cancer research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In diabetes research, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.

properties

IUPAC Name

4-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3S/c1-9-3-2-4-14(18-9)20-15-19-13(8-21-15)11-6-5-10(16)7-12(11)17/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTAVZRVAOFPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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